
tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H23ClN2O3 and a molecular weight of 338.83 g/mol . This compound is part of the piperidinecarboxylate family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine-1-carboxylate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in solvents such as or .
Hydrolysis: Acidic conditions using or basic conditions using .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: and .
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds .
- Employed in the development of novel organic molecules for research purposes .
Biology and Medicine:
- Investigated for its potential as a pharmacological agent .
- Studied for its interactions with biological targets and its potential therapeutic effects .
Industry:
- Utilized in the production of specialty chemicals .
- Applied in the synthesis of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate .
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate .
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate .
Uniqueness:
- The presence of the 3-chlorobenzamido group distinguishes tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate from other similar compounds.
- This unique structure imparts specific chemical reactivity and biological activity , making it valuable for targeted applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-[(3-chlorobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHLVXBLWVNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2912277.png)
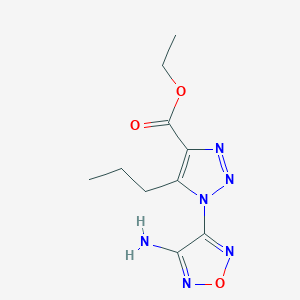
![N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2912281.png)
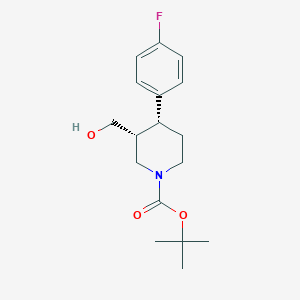
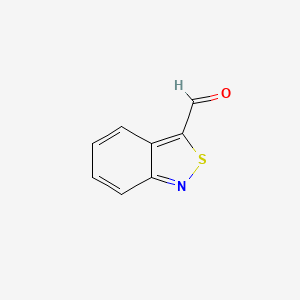
![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
![2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide](/img/structure/B2912286.png)
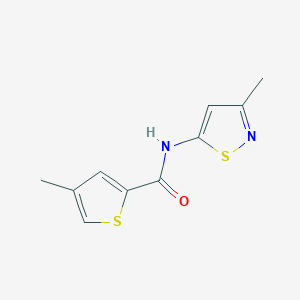
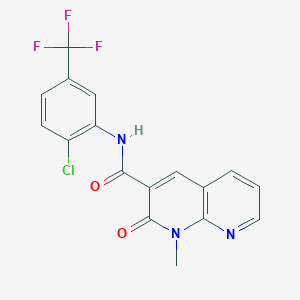
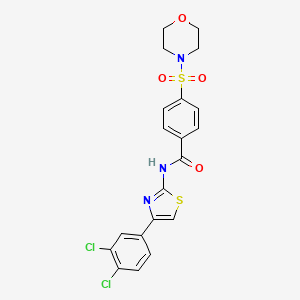
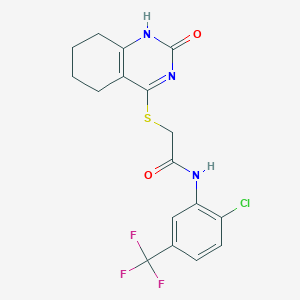

![2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2912297.png)
